3-Octenoic acid 3-Octenoic acid Oct-3-enoic acid is a natural product found in Arctium lappa with data available.
Brand Name: Vulcanchem
CAS No.: 1577-19-1
VCID: VC20928277
InChI: InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10)
SMILES: CCCCC=CCC(=O)O
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

3-Octenoic acid

CAS No.: 1577-19-1

Cat. No.: VC20928277

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

3-Octenoic acid - 1577-19-1

Specification

CAS No. 1577-19-1
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name oct-3-enoic acid
Standard InChI InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10)
Standard InChI Key IWPOSDLLFZKGOW-UHFFFAOYSA-N
Isomeric SMILES CCCC/C=C/CC(=O)O
SMILES CCCCC=CCC(=O)O
Canonical SMILES CCCCC=CCC(=O)O

Introduction

Chemical Structure and Identification

3-Octenoic acid (C8H14O2) is an unsaturated fatty acid with a molecular weight of 142.2. It exists naturally and can be synthetically produced for various applications. The compound features a carbon chain with eight atoms, a carboxylic acid group, and a double bond positioned between the third and fourth carbon atoms .

Nomenclature and Identification

The compound is known by several names in scientific literature:

  • 3-Octenoic acid (primary name)

  • Oct-3-enoic acid

  • trans-3-Octenoic acid (specifying the E-isomer)

  • cis-3-Octenoic acid (specifying the Z-isomer)
    Important identification numbers include:

  • CAS Registry Number: 1577-19-1 (for trans isomer)

  • CAS Registry Number: 5169-51-7 (for cis isomer)

  • European Community (EC) Number: 216-418-3

  • DSSTox Substance ID: DTXSID0061799

Isomeric Forms

3-Octenoic acid exists in two geometric isomeric forms due to the double bond at the third position:

  • Trans-3-octenoic acid (E-isomer): The more commonly referenced form in literature, where the functional groups are on opposite sides of the double bond .

  • Cis-3-octenoic acid (Z-isomer): The form where the functional groups are on the same side of the double bond. This isomer has distinct properties compared to its trans counterpart .
    The distinction between these isomers is crucial as they exhibit different physical properties, reactivities, and potentially different biological activities.

Physical and Chemical Properties

3-Octenoic acid possesses a range of physical and chemical properties that make it valuable for various applications.

Physical Properties

The physical characteristics of 3-octenoic acid are summarized in the following table:

PropertyValueNotes
Molecular FormulaC8H14O2
Molecular Weight142.2
Physical StateClear liquidAt room temperature
ColorColorless to light yellow or light orange
OdorOily, fatty
Melting Point1.7°CEstimate
Boiling Point237-240°C
Density0.9565 g/cm³Rough estimate
Refractive Index1.4420-1.4470
Flash Point>110°C
LogP2.363Estimated value, indicates moderate lipophilicity
pKa4.51±0.10Predicted value

Chemical Properties

As a carboxylic acid, 3-octenoic acid exhibits the typical reactivity patterns of organic acids:

  • It can undergo esterification reactions with alcohols to form esters, such as methyl 3-octenoate .

  • The presence of the double bond at the 3-position makes it susceptible to addition reactions typical of alkenes.

  • The compound can form salts with appropriate bases due to its acidic carboxyl group.

  • It demonstrates moderate solubility in organic solvents and limited solubility in water, consistent with its structure as a medium-chain fatty acid .
    The unsaturated nature of 3-octenoic acid contributes to its reactivity, making it valuable as a synthetic building block in organic chemistry.

Synthesis and Production Methods

The synthesis of 3-octenoic acid has been documented in scientific literature, with several methods available for its production.

Chemical Synthesis

A primary reference for the synthesis of 3-octenoic acid appears in the Canadian Journal of Chemistry (Vol. 44, p. 2241, 1966). This synthesis method was reported with DOI: 10.1139/v66-339 . While specific details from this paper are not provided in the search results, this represents a foundational reference for the compound's preparation.

Derivatives and Related Compounds

The methyl ester of 3-octenoic acid (methyl trans-3-octenoate) is a well-documented derivative. This compound has been identified in natural sources, including pineapple (Ananas comosus), suggesting that 3-octenoic acid and its derivatives may occur naturally in certain fruits and plants .
Other derivatives mentioned in research include amino-acid conjugates and peptide analogs incorporating 3-octenoic acid residues, which have potential applications in medicinal chemistry .

Analytical Applications

3-Octenoic acid has found applications in analytical chemistry, particularly in biochemical analysis methods.

Determination of Free Fatty Acids

A notable analytical application is the improved enzymatic method for determining free fatty acids in serum. Research by Sugo et al. published in Clinical Chemistry (1990) describes using 3-octenoic acid in enhancing the accuracy of free fatty acid measurements in biological samples . This application showcases the compound's utility in clinical biochemistry and diagnostic methods.

Chromatographic Analysis

As demonstrated in gas chromatography studies, 3-octenoic acid and its methyl ester exhibit characteristic retention indices on both polar and non-polar columns:
Methyl trans-3-octenoate Retention Indices:

Column TypeActive PhaseRetention IndexConditions
CapillaryDB-1 (non-polar)1110He, 30°C @ 4 min, 2 K/min; Column length: 60 m; Column diameter: 0.32 mm; T end: 210°C
CapillaryDB-Wax (polar)144660 m/0.32 mm/0.25 μm, He, 30°C @ 4 min, 2 K/min; T end: 180°C
These chromatographic properties are valuable for the identification and quantification of 3-octenoic acid and its derivatives in complex matrices.

Biological and Industrial Applications

3-Octenoic acid has several notable applications across different fields, from food science to synthetic chemistry.

Food and Flavor Applications

3-Octenoic acid is recognized by the Flavor and Extract Manufacturers Association (FEMA) with the number 4362, indicating its relevance to the flavor industry . Its oily, fatty aroma characteristics make it potentially useful as a flavor component.
The compound has been identified in the volatile constituents of pineapple (Ananas comosus), suggesting its role as a natural flavor compound . This supports its potential application in food flavoring and aroma chemistry.

Synthetic Building Block

One of the primary applications of 3-octenoic acid is as a synthetic building block in organic chemistry. Its functional groups (carboxylic acid and double bond) allow for diverse chemical transformations, making it valuable in the synthesis of more complex compounds .

Pharmaceutical Research

In pharmaceutical research, derivatives of 3-octenoic acid have been investigated for potential medicinal applications. For example, 5(S)-amino-7-methyl-3(E)-octenoic acid has been studied in the context of peptide bond isosteres and conformationally restricted analogues, which are important in drug design .

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